REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1.[CH2:16]([Li:17])[CH2:18][CH2:19][CH3:20].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH:21](=[O:22])[c:23]1[cH:24][cH:25][cH:26][c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]12>>[c:2]1([CH:21]([OH:22])[c:23]2[cH:24][cH:25][cH:26][c:27]3[cH:28][cH:29][cH:30][cH:31][c:32]23)[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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COc1cccc(C(O)c2cccc3ccccc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |